molecular formula C18H19N5O2S B2568525 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1705743-53-8

2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B2568525
CAS No.: 1705743-53-8
M. Wt: 369.44
InChI Key: FDXYDRWZVYHSSE-UHFFFAOYSA-N
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Description

2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound that features a pyrazine ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at various sites, including the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to the formation of amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

Uniqueness

2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is unique due to its combination of a pyrazine ring, an oxadiazole ring, and a piperidine ring

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-15(26-11-12)18(24)23-6-2-3-13(10-23)8-16-21-17(22-25-16)14-9-19-4-5-20-14/h4-5,7,9,11,13H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXYDRWZVYHSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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